molecular formula C12H8Cl2N4O2S B15329716 3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine

3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15329716
M. Wt: 343.2 g/mol
InChI Key: FPZWCSAFRIWPGM-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions, and a tosyl group at the 1 position of the pyrazolo[3,4-d]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atoms with amines would yield amino derivatives of the compound.

Scientific Research Applications

3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing their interaction with substrates and thus blocking cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity and selectivity for CDKs, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C12H8Cl2N4O2S

Molecular Weight

343.2 g/mol

IUPAC Name

3,4-dichloro-1-(4-methylphenyl)sulfonylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H8Cl2N4O2S/c1-7-2-4-8(5-3-7)21(19,20)18-12-9(11(14)17-18)10(13)15-6-16-12/h2-6H,1H3

InChI Key

FPZWCSAFRIWPGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=NC=N3)Cl)C(=N2)Cl

Origin of Product

United States

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